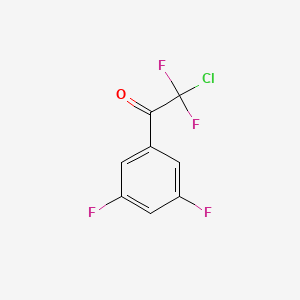

2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone

Description

2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone is a halogenated and fluorinated aromatic ketone. Its molecular formula is C₈H₄ClF₄O (assuming the correct structure includes two fluorine atoms on the ethanone group and two on the phenyl ring), though conflicting nomenclature in the evidence complicates precise identification.

The compound features:

- A 3,5-difluorophenyl group, which introduces electron-withdrawing effects and influences reactivity.

- 2-Chloro-2,2-difluoroethanone moiety, where chlorine and two fluorine atoms on the carbonyl-adjacent carbon enhance electrophilicity.

Properties

IUPAC Name |

2-chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-8(12,13)7(14)4-1-5(10)3-6(11)2-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDGNXSYRJSUMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone typically involves the reaction of 3,5-difluorobenzoyl chloride with chlorodifluoromethane in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperature.

Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), ambient temperature.

Major Products

The major products formed from these reactions include substituted ethanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antifungal Agents

One of the notable applications of 2-chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone is as an intermediate in the synthesis of antifungal agents. It plays a crucial role in the preparation of compounds like voriconazole, which is effective against invasive fungal infections such as aspergillosis and candidiasis. Voriconazole has demonstrated superior efficacy compared to other antifungal treatments like amphotericin B and itraconazole .

Case Study: Voriconazole Synthesis

In a study detailing the synthesis of voriconazole, researchers utilized this compound as a key precursor. The synthesis involved several steps including halogenation and dehalogenation reactions under controlled conditions to yield high-purity products suitable for pharmaceutical formulations .

Fluorinated Polymers

The compound is also explored for its potential in creating fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These polymers are valuable in applications requiring durable materials that can withstand harsh environments.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High (up to 300°C) |

| Chemical Resistance | Excellent |

| Applications | Coatings, seals |

Pesticide Development

Another significant application of this compound is in the development of novel pesticides. Its fluorinated structure enhances bioactivity and selectivity towards target pests while minimizing environmental impact.

Case Study: Pesticide Efficacy

Research has shown that derivatives of this compound exhibit potent insecticidal activity against various agricultural pests. Field trials demonstrated improved crop yields when these compounds were used as part of integrated pest management strategies .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. The following steps outline a general synthetic pathway:

- Starting Materials : 3,5-Difluorobenzaldehyde and chloroacetyl chloride.

- Reaction Conditions : Conducted under an inert atmosphere to prevent degradation.

- Yield Optimization : Adjusting temperature and reaction time to maximize product yield.

Mechanism of Action

The mechanism by which 2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or disruption of metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

*Assumed based on nomenclature conventions; conflicting data in suggests possible reporting errors.

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-difluorophenyl group in the target compound enhances electrophilicity of the carbonyl carbon compared to analogs with methyl (e.g., 3,5-dimethylphenyl) or hydroxyl substituents . Trifluoromethyl (CF₃) and trifluoroethanone groups (e.g., in C₉H₃ClF₆O) further polarize the carbonyl, increasing susceptibility to nucleophilic attack .

- Halogenation Patterns: Chlorine on the ethanone (as in the target compound) may improve stability compared to non-halogenated analogs but could reduce solubility .

Bioactivity Insights :

- While direct data for the target compound are lacking, highlights that 3,5-difluorophenyl -containing sulfonamides (e.g., IV-5) show excellent fungicidal activity, suggesting the substituent’s importance in agrochemical design .

- Analogs with 2,4-difluorophenyl groups (e.g., C₈H₅ClF₂O) may exhibit different bioactivity profiles due to altered electronic and steric properties .

Physicochemical Properties

Molecular Weight and Solubility :

- Thermal Stability: Fluorine and chlorine atoms generally enhance thermal stability. The trifluoroethanone group in C₈H₃Cl₂F₃O may increase decomposition temperatures compared to difluoro analogs .

Biological Activity

2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone is a fluorinated organic compound notable for its potential applications in medicinal chemistry and agrochemicals. This compound's unique structure, characterized by the presence of chlorine and difluorophenyl groups, influences its biological activity and interaction with various biological targets.

- Molecular Formula : C₈H₃ClF₄O

- Molecular Weight : 226.55 g/mol

- CAS Number : 91636129

- Physical State : Liquid at room temperature

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of halogen substituents often enhances the lipophilicity and membrane permeability of the compounds, allowing them to penetrate bacterial cell walls more effectively.

- Study Findings : A study conducted on related fluorinated compounds indicated that they exhibited a minimum inhibitory concentration (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Fluorinated compounds are also known for their anticancer properties due to their ability to interfere with cellular processes. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

- Case Study : In vitro studies have shown that this compound inhibits the growth of certain cancer cell lines. Specifically, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Inhibits enzymes critical for DNA replication and repair.

- Membrane Disruption : Alters membrane integrity leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.

Data Table: Biological Activity Summary

Q & A

Q. Basic

- ¹H/¹³C NMR : Look for a singlet at δ ~6.5–7.5 ppm (aromatic protons) and a carbonyl peak at δ ~190–200 ppm.

- ¹⁹F NMR : Distinct signals for -CF₂Cl (δ ~–60 ppm) and aryl-F (δ ~–110 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 238.0 (calculated for C₈H₄ClF₄O) .

- X-ray crystallography : Resolves ambiguities in stereoelectronic effects (e.g., C=O orientation) .

How can contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) be systematically resolved?

Advanced

Unexpected shifts may arise from solvent effects or impurities :

- Variable temperature NMR : Assess conformational dynamics (e.g., rotameric equilibria).

- COSY/NOESY : Identify through-space fluorine-proton couplings.

- DFT calculations : Compare experimental vs. computed chemical shifts (Gaussian/B3LYP/6-311+G(d,p)) .

What are the stability considerations for this compound under storage or reaction conditions?

Q. Basic

- Hydrolytic sensitivity : The α-chloro ketone moiety is prone to hydrolysis. Store under anhydrous conditions (argon, molecular sieves).

- Thermal stability : Decomposes above 150°C; avoid prolonged heating during synthesis .

- Light sensitivity : Amber vials prevent photolytic degradation of the C-Cl bond .

How can computational chemistry predict the reactivity of the α-chloro ketone group in nucleophilic substitutions?

Q. Advanced

- DFT studies : Calculate LUMO energies to predict nucleophilic attack sites.

- Transition state modeling : Identify steric barriers (e.g., bulky 3,5-difluorophenyl group slowing SN₂ pathways).

- Solvent effects : Use PCM models to simulate polar aprotic solvents (e.g., DMF) .

What role do fluorine substituents play in modulating the compound’s electronic properties?

Q. Basic

- Electron-withdrawing effects : Fluorine atoms reduce electron density on the aryl ring, stabilizing the ketone via resonance.

- C-F dipole interactions : Influence crystal packing and solubility in nonpolar solvents .

How can reaction mechanisms involving the α-chloro group be validated experimentally?

Q. Advanced

- Kinetic isotope effects (KIE) : Compare rates of ³⁶Cl vs. natural abundance to distinguish SN₁/SN₂ pathways.

- Trapping intermediates : Use TEMPO to detect radical intermediates in elimination reactions.

- Stereochemical analysis : Chiral HPLC to track retention/inversion during substitution .

What purification strategies are effective for removing halogenated byproducts?

Q. Basic

- Column chromatography : Use silica gel with gradient elution (hexane → EtOAc) to separate mono-/di-halogenated impurities.

- Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals (>98%) .

What safety protocols are essential for handling this compound’s lachrymatory properties?

Q. Basic

- Ventilation : Use fume hoods with >0.5 m/s face velocity.

- PPE : Nitrile gloves, goggles, and face shields to prevent ocular exposure.

- Neutralization : Quench spills with 10% sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.